molecular formula C10H12CaCuN2O8 B1201405 calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate CAS No. 66317-91-7

calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

Cat. No.: B1201405
CAS No.: 66317-91-7
M. Wt: 391.83 g/mol
InChI Key: CWDDQLYGZDTSFU-UHFFFAOYSA-J
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Description

Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate: is a coordination complex that involves calcium and copper ions chelated by a ligand containing multiple carboxylate and amine groups. This compound is known for its stability and ability to form strong complexes with metal ions, making it useful in various applications, particularly in the fields of chemistry and medicine.

Scientific Research Applications

Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.

    Biology: Employed in biochemical assays to investigate the role of metal ions in biological systems.

    Medicine: Explored for its potential in delivering metal ions in therapeutic applications.

    Industry: Utilized in water treatment processes to remove heavy metals and in agriculture as a micronutrient supplement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium and copper salts. The process can be summarized as follows:

    Preparation of EDTA Solution: Dissolve EDTA in water and adjust the pH to around 8 using a base such as sodium hydroxide.

    Addition of Metal Salts: Add calcium chloride and copper sulfate to the EDTA solution under constant stirring.

    Complex Formation: Allow the reaction to proceed at room temperature for several hours to ensure complete complexation.

    Isolation and Purification: The resulting complex can be isolated by filtration and purified by recrystallization from water.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Preparation of EDTA Solution: Large quantities of EDTA are dissolved in water, and the pH is adjusted using industrial-grade sodium hydroxide.

    Continuous Addition of Metal Salts: Calcium chloride and copper sulfate are continuously added to the EDTA solution in a controlled manner.

    Automated Mixing and Reaction: The mixture is subjected to automated stirring and maintained at a specific temperature to optimize the reaction rate.

    Filtration and Drying: The complex is filtered, washed, and dried using industrial filtration and drying equipment.

Chemical Reactions Analysis

Types of Reactions

Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper ion in the complex can participate in redox reactions, where it alternates between different oxidation states.

    Substitution Reactions: The ligand can be replaced by other ligands in the presence of stronger chelating agents.

    Hydrolysis: The complex can hydrolyze under acidic or basic conditions, leading to the release of calcium and copper ions.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include hydrogen peroxide and ascorbic acid.

    Substitution: Strong chelating agents such as ethylenediamine or diethylenetriamine can be used.

    Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products

    Oxidation-Reduction: The products depend on the specific redox reaction but may include different oxidation states of copper.

    Substitution: New complexes with different ligands.

    Hydrolysis: Free calcium and copper ions along with the decomposed ligand.

Mechanism of Action

The mechanism of action of calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate involves the chelation of metal ions. The ligand forms multiple bonds with the metal ions, stabilizing them and preventing their precipitation. This chelation process is crucial in various applications, such as metal ion delivery in medicine and metal ion removal in water treatment.

Comparison with Similar Compounds

Similar Compounds

  • Calcium;iron;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
  • Calcium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
  • Calcium;manganese;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

Uniqueness

Calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate is unique due to the specific properties imparted by the copper ion. Copper’s redox activity and ability to form stable complexes make this compound particularly useful in applications requiring redox reactions and strong metal ion chelation.

Properties

CAS No.

66317-91-7

Molecular Formula

C10H12CaCuN2O8

Molecular Weight

391.83 g/mol

IUPAC Name

calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Ca.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4

InChI Key

CWDDQLYGZDTSFU-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Cu+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Cu+2]

66317-91-7

Synonyms

Acid, Edetic
Acid, Ethylenediaminetetraacetic
Acid, Ethylenedinitrilotetraacetic
Calcitetracemate, Disodium
Calcium Disodium Edetate
Calcium Disodium Versenate
Calcium Tetacine
Chelaton 3
Chromium EDTA
Copper EDTA
Coprin
Dicobalt EDTA
Dinitrilotetraacetate, Disodium Ethylene
Dinitrilotetraacetate, Ethylene
Disodium Calcitetracemate
Disodium EDTA
Disodium Ethylene Dinitrilotetraacetate
Disodium Versenate, Calcium
Distannous EDTA
Edathamil
Edetate Disodium Calcium
Edetate, Calcium Disodium
Edetates
Edetic Acid
Edetic Acid, Calcium Salt
Edetic Acid, Calcium, Sodium Salt
Edetic Acid, Chromium Salt
Edetic Acid, Dipotassium Salt
Edetic Acid, Disodium Salt
Edetic Acid, Disodium Salt, Dihydrate
Edetic Acid, Disodium, Magnesium Salt
Edetic Acid, Disodium, Monopotassium Salt
Edetic Acid, Magnesium Salt
Edetic Acid, Monopotassium Salt
Edetic Acid, Monosodium Salt
Edetic Acid, Potassium Salt
Edetic Acid, Sodium Salt
EDTA
EDTA, Chromium
EDTA, Copper
EDTA, Dicobalt
EDTA, Disodium
EDTA, Distannous
EDTA, Gallium
EDTA, Magnesium Disodium
EDTA, Potassium
EDTA, Stannous
Ethylene Dinitrilotetraacetate
Ethylene Dinitrilotetraacetate, Disodium
Ethylenediaminetetraacetic Acid
Ethylenedinitrilotetraacetic Acid
Gallium EDTA
Magnesium Disodium EDTA
N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine)
Potassium EDTA
Stannous EDTA
Tetacine, Calcium
Tetracemate
Versenate
Versenate, Calcium Disodium
Versene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Reactant of Route 2
calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
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calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
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calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
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calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Reactant of Route 6
calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

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